1-Phenyl-1H-indole-3-carbonitrile
CAS No.:
Cat. No.: VC4057924
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H10N2 |
---|---|
Molecular Weight | 218.25 g/mol |
IUPAC Name | 1-phenylindole-3-carbonitrile |
Standard InChI | InChI=1S/C15H10N2/c16-10-12-11-17(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-9,11H |
Standard InChI Key | NZSBDBGFKUZJMZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |
Canonical SMILES | C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Identity
1-Phenyl-1H-indole-3-carbonitrile (PubChem CID: 24853705) has a molecular weight of 218.25 g/mol and the IUPAC name 1-phenylindole-3-carbonitrile . Its SMILES notation (C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N
) and InChI key (NZSBDBGFKUZJMZ-UHFFFAOYSA-N
) provide unambiguous representations of its structure . The compound’s planar indole core facilitates π–π stacking interactions, while the electron-withdrawing cyano group influences its reactivity and electronic properties.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀N₂ |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 1-phenylindole-3-carbonitrile |
SMILES | C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |
InChI Key | NZSBDBGFKUZJMZ-UHFFFAOYSA-N |
Structural Features
The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. X-ray crystallography of analogous compounds, such as 2-methyl-1-phenyl-1H-indole-3-carbonitrile, reveals centroid–centroid separations of ~3.8 Å in π-stacked dimers and weak C–H⋯π interactions (2.9–3.2 Å). These features stabilize crystalline arrangements and may influence solubility and solid-state reactivity.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-phenyl-1H-indole-3-carbonitrile typically involves Friedel–Crafts alkylation or cross-coupling strategies. A modified approach adapted from indole-2-carbonitrile methodologies employs:
-
Propargylation: Reaction of indole precursors with propargyl bromide under basic conditions to introduce alkynyl substituents .
-
Cyanation: Treatment with phosphorus(V) oxychloride (POCl₃) to convert carboxamide intermediates to nitriles, yielding 65–85% purity .
-
Aromatic Electrophilic Substitution: Iodination at position 3 using potassium iodide and iodine, followed by benzylation for N-protection .
Optimization and Yields
Key optimizations include:
-
Solvent Selection: DMF or THF improves reaction homogeneity for propargylation.
-
Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki–Miyaura cross-coupling efficiency for aryl boronic acids .
-
Temperature Control: Reflux conditions (~110°C) maximize cyanation yields while minimizing decomposition.
Physicochemical Properties
Stability and Reactivity
The cyano group confers susceptibility to nucleophilic attack, enabling transformations such as:
-
Hydrolysis: Forms carboxamides under acidic or basic conditions.
-
Reduction: Catalytic hydrogenation yields primary amines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of similar indole-3-carbonitriles show characteristic signals:
¹³C NMR data include:
Mass Spectrometry (MS)
High-resolution MS (HRMS) of the molecular ion [M+H]⁺ gives m/z 219.0923 (calculated for C₁₅H₁₁N₂⁺: 219.0917) .
Reactivity and Chemical Modifications
Cross-Coupling Reactions
The iodine-substituted derivative (3-iodo-1-phenyl-1H-indole-3-carbonitrile) participates in:
-
Sonogashira Coupling: With terminal alkynes to form ethynyl-indoles .
-
Suzuki–Miyaura Coupling: With aryl boronic acids for biaryl synthesis .
Electrophilic Substitution
The electron-rich indole ring undergoes nitration and sulfonation preferentially at the 5-position, guided by the cyano group’s meta-directing effects .
Crystallographic and Structural Insights
Intermolecular Interactions
Crystal packing analyses of related compounds reveal:
-
π–π Stacking: Between indole and phenyl rings (3.6–3.9 Å separation).
-
C–H⋯π Bonds: Involving indole H-4 and adjacent phenyl groups (2.8–3.1 Å).
Table 2: Crystallographic Parameters (Analogues)
Parameter | Value |
---|---|
Centroid–Centroid Distance | 3.8 Å |
C–H⋯π Distance | 2.9 Å |
Dihedral Angle (Indole-Phenyl) | 12° |
Applications in Research and Industry
Organic Synthesis
-
Building Block: For polycyclic indole derivatives via cycloaddition .
-
Ligand Design: In palladium-catalyzed cross-coupling reactions .
Materials Science
-
Luminescent Materials: Due to extended π-conjugation.
-
Nonlinear Optical (NLO) Materials: From polarized electron distributions.
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